5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoic acid
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Overview
Description
5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopenta[b]pyrrole ring system. This compound is not naturally occurring and is typically synthesized for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoic acid involves multiple steps, including the formation of the cyclopenta[b]pyrrole ring and the subsequent addition of the hydroxy and octenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds in the octenyl group, converting them to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the double bonds results in saturated hydrocarbons.
Scientific Research Applications
5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid
- (5E)-5-[(3aR,4S,5S,6aR)-5-Hydroxy-4-[(1E,3R,4S)-3-hydroxy-4-methyl-1-octen-6-yn-1-yl]hexahydro-2(1H)-pentalenylidene]pentanoic acid
Uniqueness
The uniqueness of 5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoic acid lies in its specific structural features, such as the cyclopenta[b]pyrrole ring and the phenyl group
Properties
Molecular Formula |
C26H35NO4 |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoic acid |
InChI |
InChI=1S/C26H35NO4/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31) |
InChI Key |
CZIIGGQJILPHEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |
Origin of Product |
United States |
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